molecular formula C8H3Cl3F3NO B5822849 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B5822849
M. Wt: 292.5 g/mol
InChI Key: KZGXCHQLCYROPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide, also known as A77 1726, is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. DHODH is a validated target for several diseases, including cancer, autoimmune disorders, and viral infections. A77 1726 has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 inhibits DHODH, an enzyme involved in the de novo pyrimidine synthesis pathway. Pyrimidines are essential building blocks for DNA and RNA synthesis, and their de novo synthesis is required for cell proliferation. Inhibition of DHODH by 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 leads to a depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 has been shown to have potent anti-proliferative effects on cancer cells, as well as immunomodulatory effects on immune cells. 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 has also been shown to reduce inflammation in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. However, 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 has been associated with some adverse effects, including gastrointestinal disturbances and liver toxicity.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 is a well-characterized inhibitor of DHODH, and its mechanism of action has been extensively studied. 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 is also commercially available, making it easily accessible for laboratory experiments. However, 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 has been associated with some adverse effects, and its use in animal studies and clinical trials may be limited by its toxicity profile.

Future Directions

There are several potential future directions for research on 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726. One area of interest is the development of more potent and selective inhibitors of DHODH, which may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the potential use of 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune disorders. Additionally, further research is needed to better understand the mechanism of action of 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 and its effects on cellular metabolism and immune function.

Synthesis Methods

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 can be synthesized in several steps from commercially available starting materials. The most common method involves the reaction of 2,4,5-trichlorophenylacetic acid with trifluoroacetic anhydride in the presence of a base, followed by reduction of the resulting intermediate with lithium aluminum hydride.

Scientific Research Applications

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, including breast, prostate, and colon cancer cells. 2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide 1726 has also been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, as well as viral infections, such as hepatitis C and HIV.

properties

IUPAC Name

2,2,2-trifluoro-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F3NO/c9-3-1-5(11)6(2-4(3)10)15-7(16)8(12,13)14/h1-2H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXCHQLCYROPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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